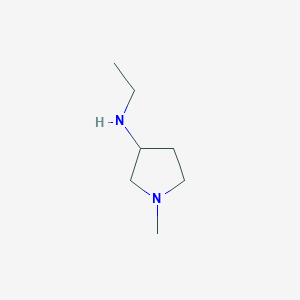

N-ethyl-1-methylpyrrolidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-ethyl-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Mecanismo De Acción

Target of Action

N-ethyl-1-methylpyrrolidin-3-amine, also known as Ethyl-(1-methyl-pyrrolidin-3-yl)-amine, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects .

Biochemical Pathways

Pyrrolidine alkaloids have been shown to affect various biochemical pathways, leading to a range of biological activities .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-methylpyrrolidin-3-amine typically involves the alkylation of 1-methylpyrrolidin-3-amine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-ethyl-1-methylpyrrolidin-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: N-ethyl-1-methylpyrrolidin-3-one.

Reduction: Various amine derivatives.

Substitution: Compounds with different functional groups replacing the amine group.

Aplicaciones Científicas De Investigación

N-ethyl-1-methylpyrrolidin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

Comparación Con Compuestos Similares

N-ethyl-1-methylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:

N-methylpyrrolidin-3-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.

N-ethylpyrrolidin-3-amine: Lacks the methyl group, leading to different chemical and biological properties.

Pyrrolidine: The parent compound, which serves as a scaffold for various derivatives with diverse applications.

The presence of both ethyl and methyl groups in this compound makes it unique and may confer specific advantages in terms of reactivity and biological activity .

Actividad Biológica

N-ethyl-1-methylpyrrolidin-3-amine (also referred to as N-ethyl-N-methylpyrrolidin-3-amine) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Overview of Biological Activity

This compound exhibits significant biological activity, particularly in the fields of pharmacology and neuroscience. The compound has been studied for its effects on various biological systems, revealing potential applications in antiviral therapy, neuroprotection, and anti-inflammatory treatments.

1. Antiviral Properties

Research indicates that derivatives of this compound have shown promise as antiviral agents. These compounds may inhibit viral replication by targeting specific viral enzymes or proteins. Notably, they have been studied for their effectiveness against RNA viruses such as influenza and HIV.

2. Neuroprotective Effects

In the context of neurological disorders, this compound derivatives are being investigated for their neuroprotective properties. These compounds may modulate neurotransmitter receptors, enhance neuronal survival, and mitigate neuroinflammation. Such activities suggest potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.

3. Anti-inflammatory Activity

The anti-inflammatory effects of this compound are also noteworthy. Research has shown that it may inhibit inflammatory mediators such as prostaglandin E2 (PGE₂), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This positions the compound as a candidate for managing chronic inflammatory conditions.

This compound's biological activity is largely attributed to its interactions with specific molecular targets, including enzymes and receptors involved in neurotransmission and inflammatory responses. Studies have demonstrated that the compound can effectively bind to receptors associated with dopamine and serotonin systems, which are crucial for understanding its pharmacological profile.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-Ethyl-N-methylpyrrolidin-3-amine | Antiviral, neuroprotective, anti-inflammatory | Diverse receptor interactions |

| (S)-N-Ethyl-N-methylpyrrolidin-3-amine | Potentially different due to stereochemistry | May exhibit varied biological effects |

| N-Methylpyrrolidin-3-amine | Limited activity compared to ethyl derivative | Simpler structure; less steric hindrance |

| N,N-Diethylpyrrolidin-3-amine | Increased lipophilicity; altered solubility | Two ethyl groups enhance certain properties |

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Case Study 1: Antiviral Efficacy

A study explored the antiviral potential of N-ethyl derivatives against influenza virus strains. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting effective inhibition of viral replication mechanisms.

Case Study 2: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of N-ethyl-N-methylpyrrolidin-3-amine resulted in improved cognitive function and reduced markers of neuroinflammation. This supports its potential use in therapeutic strategies for Alzheimer's disease.

Case Study 3: Anti-inflammatory Response

Clinical trials assessing the anti-inflammatory effects of this compound demonstrated a marked decrease in inflammatory markers among patients with chronic inflammatory conditions after treatment with N-ethyl-N-methylpyrrolidin-3-amine.

Propiedades

IUPAC Name |

N-ethyl-1-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTGTAYSFGXFGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCN(C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.